Cas no 1152550-29-2 (4-(1-methyl-1H-pyrazol-4-yl)butanoic acid)
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid
- EN300-1855155
- 1152550-29-2
- OUAMJBSKWTWSME-UHFFFAOYSA-N
- 4-(1-methylpyrazol-4-yl)butanoic acid
-
- Inchi: 1S/C8H12N2O2/c1-10-6-7(5-9-10)3-2-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
- InChI Key: OUAMJBSKWTWSME-UHFFFAOYSA-N
- SMILES: OC(CCCC1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.1Ų
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855155-0.05g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-0.1g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-0.25g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-0.5g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-1.0g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1855155-2.5g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-5.0g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1855155-10.0g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1855155-1g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1855155-5g |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid |
1152550-29-2 | 5g |
$2443.0 | 2023-09-18 |
4-(1-methyl-1H-pyrazol-4-yl)butanoic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid
4-(1-Methyl-1H-Pyrazol-4-Yl)Butanoic Acid: A Comprehensive Overview
The compound 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1152550-29-2) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications due to their unique structural properties and reactivity. The pyrazole ring in this molecule plays a crucial role in its chemical behavior, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance, researchers have explored the potential of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a lead compound for developing new therapeutic agents. Its ability to interact with various biological targets, such as enzymes and receptors, has been extensively investigated. These studies have demonstrated that the compound exhibits promising antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable candidate for further exploration in the pharmaceutical industry.
In addition to its biological applications, 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid has also been studied for its role in organic synthesis. The molecule serves as an efficient building block for constructing more complex structures due to its functional diversity. For example, the carboxylic acid group in the molecule can undergo various transformations, such as esterification and amidation, enabling the synthesis of derivatives with enhanced properties. This versatility has made it a popular choice in combinatorial chemistry and high-throughput screening.
From a synthetic perspective, the preparation of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the pyrazole ring through condensation reactions involving carbonyl compounds and ammonia or its derivatives. Subsequent functionalization steps allow for the introduction of the methyl group and the butanoic acid moiety, resulting in the final product. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.
The structural features of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid also make it an attractive candidate for materials science applications. For instance, its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and porosity, which are valuable in catalysis, gas storage, and sensing technologies.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid. Quantum mechanical calculations have revealed that the molecule's π-system contributes significantly to its electronic properties, influencing its interaction with other molecules. This understanding has paved the way for designing new compounds with tailored electronic characteristics.
In terms of environmental impact, researchers have also investigated the biodegradability and toxicity of 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation pathways. However, further research is needed to assess its long-term effects on ecosystems and human health.
Looking ahead, the potential applications of 4-(1-methyl-1H-pyrazol-4-yil)butanoic acid are vast and varied. Its role as a lead compound in drug discovery continues to be a focal point for researchers aiming to develop novel therapeutics. Additionally, its use in materials science offers exciting opportunities for creating advanced functional materials with unprecedented properties.
In conclusion, 4-(1-methyl-lH-pyrazol·4·yl)butanoic acid (CAS No. 1152550·29·2) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for scientists seeking innovative solutions in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new insights into this compound's properties and applications, it is poised to play an increasingly important role in advancing modern science and technology.
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